



Technical Support Center: Optimizing AT-1002 Dosage for In Vivo Studies

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Compound of Interest		
Compound Name:	AT-1002	
Cat. No.:	B3182494	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with **AT-1002** in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is AT-1002 and what is its primary mechanism of action?

A1: **AT-1002** is a synthetic hexamer peptide (H-Phe-Cys-Ile-Gly-Arg-Leu-OH) derived from zonula occludens toxin (ZOT), an enterotoxin produced by Vibrio cholerae.[1][2] Its primary function is to act as a tight junction regulator, reversibly increasing paracellular permeability.[1] [3] This allows for enhanced absorption of co-administered therapeutic agents that typically have low bioavailability.[4] The mechanism involves the redistribution of the tight junction protein ZO-1, activation of Src and MAP kinase pathways, and rearrangement of actin filaments.

Q2: What is the recommended starting dosage for **AT-1002** in in vivo studies?

A2: The optimal dosage of **AT-1002** can vary depending on the animal model, administration route, and the co-administered drug. Based on published studies, dosages in rats have ranged from 100 μ g/kg to 40 mg/kg. For initial studies, a dose in the lower end of this range is recommended, with subsequent dose-escalation studies to determine the optimal concentration for your specific application.



Q3: What are the common administration routes for AT-1002 in vivo?

A3: **AT-1002** has been successfully administered via several routes in preclinical studies, including:

- Oral/Intraduodenal: Co-administration with a therapeutic agent to enhance its intestinal absorption.
- Nasal: To facilitate the absorption of drugs across the nasal mucosa.
- Intratracheal: For enhancing pulmonary drug delivery.

The choice of administration route will depend on the therapeutic agent and the target tissue.

Q4: Is AT-1002 toxic or does it cause tissue damage?

A4: In vivo studies have shown that **AT-1002**, at effective doses, does not induce observable morphological damage to gastrointestinal tissues. Cell viability studies also indicate no significant cytotoxicity at concentrations that enhance permeability. The effect of **AT-1002** on tight junctions is reversible, with transepithelial electrical resistance (TEER) returning to baseline after removal of the peptide.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Troubleshooting Steps
Low efficacy of co- administered drug	Suboptimal AT-1002 Dosage: The concentration of AT-1002 may be too low to sufficiently open the tight junctions.	1. Perform a dose-response study with AT-1002 to identify the optimal concentration for your specific drug and animal model. 2. Ensure the timing of AT-1002 administration relative to the therapeutic drug is optimized. The effect of AT-1002 on tissue permeability can occur within 20 minutes.
AT-1002 Instability: AT-1002 can be unstable at neutral pH.	1. Prepare AT-1002 solutions immediately before use. 2. Consider formulating AT-1002 in a 5% dextrose solution, which has been shown to improve its stability. 3. For enhanced stability, consider using a C-terminally amidated version of AT-1002 (FCIGRL-NH2), which has shown increased stability and permeation-enhancing effects.	
Variability in experimental results	Inconsistent Formulation: Improper dissolution or aggregation of AT-1002.	1. Ensure complete dissolution of the lyophilized peptide. The TFA salt form of AT-1002 generally has better water solubility. 2. Vortex the solution thoroughly and visually inspect for any precipitates before administration.
Timing of Administration: The window for enhanced permeability is transient.	Standardize the time between AT-1002 and the co- administered drug	





	administration across all animals.	
Unexpected side effects or animal distress	High AT-1002 Dosage: Although generally safe, very high doses may lead to unforeseen effects.	Reduce the dosage of AT- 1002 to the lowest effective concentration determined from your dose-response studies. 2. Monitor animals closely for any signs of distress post- administration.
Formulation Issues: The vehicle used for administration may be causing irritation.	1. Ensure the vehicle is well-tolerated by the chosen administration route. Saline or 5% dextrose are commonly used.	

Quantitative Data Summary

Table 1: In Vivo Dosages of AT-1002 from Preclinical Studies



Animal Model	Administratio n Route	AT-1002 Dosage	Co- administered Agent	Observed Effect	Reference
Rat	Intraduodenal	1 mg	Salmon Calcitonin	5.2-fold increase in AUC of calcitonin	
Rat	Oral	100 μg/kg	Ardeparin (LMWH)	~20.5% relative oral bioavailability of ardeparin	
Rat	Nasal	2.5 mg/kg	Mannitol	No significant increase in mannitol absorption	
Rat	Nasal	5 mg/kg	Mannitol	2.17-fold increase in AUC of mannitol	
Rat	Intraduodenal	10 and 40 mg/kg	Cyclosporin A	Significant increase in plasma concentration of Cyclosporin A	

Table 2: In Vitro Permeability Enhancement with AT-1002

Cell Line	AT-1002 Concentration	Marker Molecule	Permeability Increase	Reference
Caco-2	0.025%	Ardeparin	~2-fold	



Experimental Protocols

Protocol: Intraduodenal Administration of AT-1002 in Rats

- Animal Preparation:
 - Use male Sprague-Dawley rats, fasted overnight with free access to water.
 - Anesthetize the animals according to your institution's approved protocol.
 - Perform a midline abdominal incision to expose the duodenum.
- AT-1002 Formulation:
 - Dissolve lyophilized AT-1002 in 5% dextrose solution to the desired concentration (e.g., 1 mg/mL).
 - Prepare the formulation immediately prior to administration to ensure stability.
- Administration:
 - Gently inject the AT-1002 solution directly into the duodenal lumen using a fine-gauge needle.
 - Immediately following, administer the therapeutic agent of interest at the same site.
 - Suture the abdominal incision.
- Sample Collection and Analysis:
 - Collect blood samples at predetermined time points post-administration via a cannulated vessel (e.g., jugular vein).
 - Process the blood to obtain plasma or serum.
 - Analyze the plasma/serum samples for the concentration of the co-administered therapeutic agent using a validated analytical method (e.g., LC-MS/MS, ELISA).



Visualizations



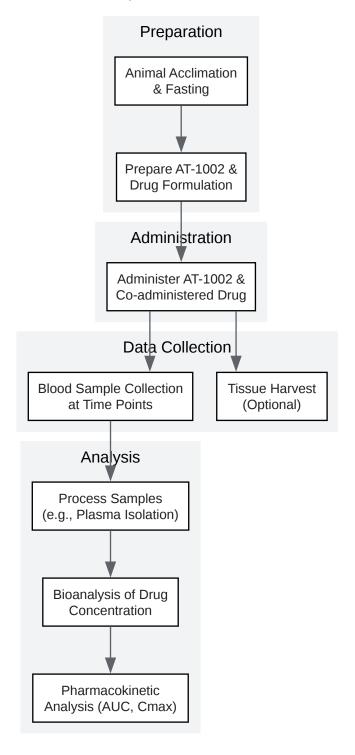
AT-1002 Binds **Putative Receptor** Activates Activates MAP Kinase Src Kinase Pathway Increases Induces **ZO-1** Tyrosine Actin Filament Phosphorylation Rearrangement **ZO-1** Redistribution **Tight Junction** Disassembly

Increased Paracellular Permeability

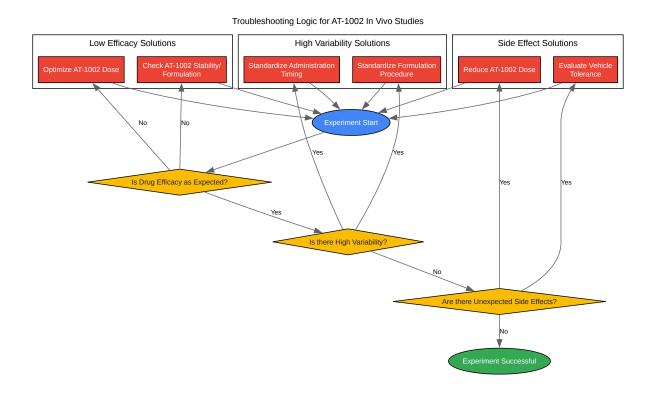
AT-1002 Signaling Pathway for Tight Junction Modulation



General In Vivo Experimental Workflow for AT-1002







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